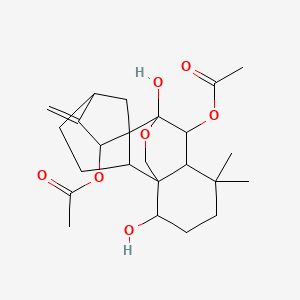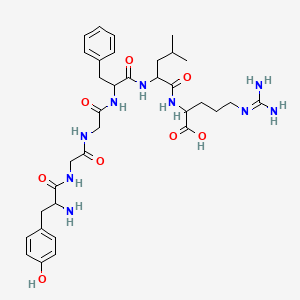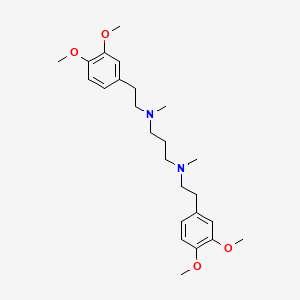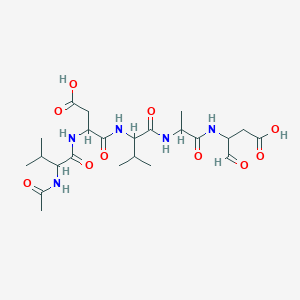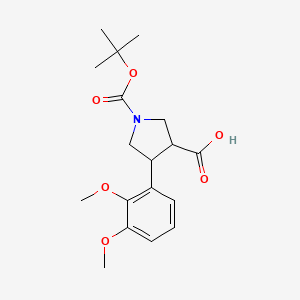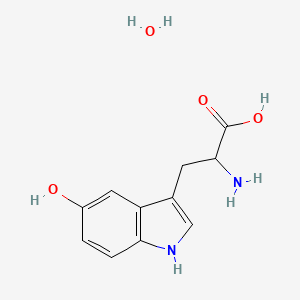
5-Hydroxytryptophan monohydrate, dl-
Übersicht
Beschreibung
5-Hydroxytryptophan-Monohydrat, dl- ist eine natürlich vorkommende Aminosäure und ein chemischer Vorläufer bei der Biosynthese des Neurotransmitters Serotonin. Es wird aus Tryptophan gewonnen, wobei die Wasserstoffatome an der 5'-Position am Benzolring von Tryptophan durch Hydroxylgruppen ersetzt werden. Diese Verbindung ist bekannt für ihre Rolle bei der Regulierung von Stimmung, Verhalten, Schlaf und anderen physiologischen Funktionen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
5-Hydroxytryptophan-Monohydrat, dl- kann durch verschiedene Methoden synthetisiert werden, einschließlich mikrobieller Fermentation und chemischer Synthese. Eine gängige Methode beinhaltet die Hydroxylierung von Tryptophan unter Verwendung von Tryptophanhydroxylase, einem Enzym, das die Addition einer Hydroxylgruppe an das Tryptophanmolekül katalysiert . Die Bedingungen für diese enzymatische Reaktion umfassen typischerweise eine Temperatur von 35 °C und einen pH-Wert von 8,5 .
Industrielle Produktionsmethoden
Die industrielle Produktion von 5-Hydroxytryptophan-Monohydrat, dl- erfolgt häufig durch mikrobielle Fermentation unter Verwendung gentechnisch veränderter Stämme von Escherichia coli. Diese Stämme wurden so modifiziert, dass sie hohe Mengen an Tryptophanhydroxylase und anderen notwendigen Kofaktoren exprimieren, was eine effiziente Umwandlung von Tryptophan in 5-Hydroxytryptophan ermöglicht . Diese Methode wurde optimiert, um hohe Ausbeuten und Produktivität zu erzielen, wodurch sie für die großtechnische Produktion geeignet ist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hydroxytryptophan monohydrate, dl- can be synthesized through various methods, including microbial fermentation and chemical synthesis. One common method involves the hydroxylation of tryptophan using tryptophan hydroxylase, an enzyme that catalyzes the addition of a hydroxyl group to the tryptophan molecule . The conditions for this enzymatic reaction typically include a temperature of 35°C and a pH of 8.5 .
Industrial Production Methods
Industrial production of 5-Hydroxytryptophan monohydrate, dl- often involves microbial fermentation using engineered strains of Escherichia coli. These strains are modified to express high levels of tryptophan hydroxylase and other necessary cofactors, allowing for efficient conversion of tryptophan to 5-Hydroxytryptophan . This method has been optimized to achieve high yields and productivity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Hydroxytryptophan-Monohydrat, dl- unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen durchgeführt werden.
Reduktion: Reduktionsreaktionen beinhalten typischerweise Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Substitutionsreaktionen können in Gegenwart von Halogenen oder anderen Elektrophilen unter bestimmten Bedingungen auftreten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Serotonin (5-Hydroxytryptamin) und andere Derivate, die wichtige Rollen in biologischen Prozessen spielen .
Wissenschaftliche Forschungsanwendungen
5-Hydroxytryptophan-Monohydrat, dl- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener Serotonin-Analoga und -Derivate verwendet.
Biologie: Es dient als wichtiges Zwischenprodukt bei der Untersuchung von Neurotransmitterbahnen und ihrer Regulation.
Wirkmechanismus
Der primäre Wirkungsmechanismus von 5-Hydroxytryptophan-Monohydrat, dl- beinhaltet seine Umwandlung in Serotonin durch das Enzym aromatische L-Aminosäure-Decarboxylase. Diese Umwandlung findet im zentralen Nervensystem und im peripheren Gewebe statt, wo Serotonin als Neurotransmitter wirkt und verschiedene physiologische Funktionen reguliert . Die molekularen Zielstrukturen von Serotonin sind Serotoninrezeptoren, die seine Wirkungen auf Stimmung, Verhalten und andere Prozesse vermitteln .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tryptophan: Der Vorläufer von 5-Hydroxytryptophan, beteiligt am gleichen biosynthetischen Weg.
Serotonin: Das direkte Produkt der 5-Hydroxytryptophan-Umwandlung, ein wichtiger Neurotransmitter.
Melatonin: Ein weiteres Derivat von Tryptophan, das an der Regulierung des Schlaf-Wach-Zyklus beteiligt ist.
Einzigartigkeit
5-Hydroxytryptophan-Monohydrat, dl- ist aufgrund seiner direkten Rolle in der Serotoninbiosynthese einzigartig, was es zu einem wichtigen Zwischenprodukt bei der Regulierung von Stimmung und Verhalten macht. Im Gegensatz zu Tryptophan, das mehrere Schritte benötigt, um in Serotonin umgewandelt zu werden, kann 5-Hydroxytryptophan direkt decarboxyliert werden, um Serotonin zu produzieren, was es für therapeutische Anwendungen effizienter macht .
Eigenschaften
IUPAC Name |
2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHHMHBYEZJGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10030-79-2 | |
| Record name | 5-Hydroxytryptophan monohydrate, dl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HYDROXYTRYPTOPHAN MONOHYDRATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXE58DJG85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


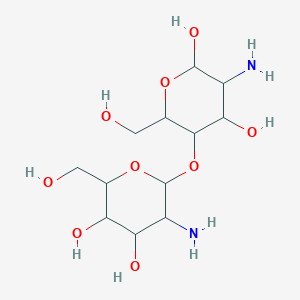

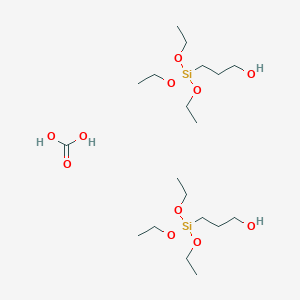

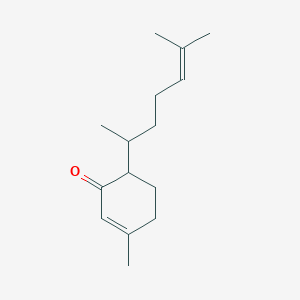
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
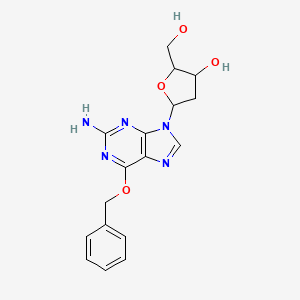
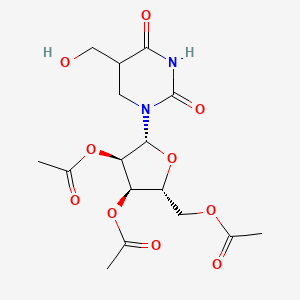
![Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12325275.png)
